molecular formula C11H7F4N B3042235 7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline CAS No. 537033-73-1

7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B3042235
CAS No.: 537033-73-1
M. Wt: 229.17 g/mol
InChI Key: YLIFKJPVAOCPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and agricultural applications .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinolines .

Scientific Research Applications

Chemistry

In chemistry, 7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Fluorinated quinolines have shown promise in inhibiting various enzymes, making them potential candidates for drug development .

Medicine

In medicine, this compound derivatives are explored for their antibacterial, antineoplastic, and antiviral activities. The incorporation of fluorine atoms often enhances the efficacy and selectivity of these compounds .

Industry

In industrial applications, fluorinated quinolines are used as components in liquid crystals and dyes. Their unique chemical properties make them valuable in the production of high-performance materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines, such as:

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®

Uniqueness

What sets 7-Fluoro-6-methyl-2-(trifluoromethyl)quinoline apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4N/c1-6-4-7-2-3-10(11(13,14)15)16-9(7)5-8(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIFKJPVAOCPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)N=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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